3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name:
Vulcanchem
CAS No.:
361179-31-9
VCID:
VC21293847
InChI:
InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18)
SMILES:
CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C
Molecular Formula:
C15H17NO4
Molecular Weight:
275.3 g/mol
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
CAS No.: 361179-31-9
Cat. No.: VC21293847
Molecular Formula: C15H17NO4
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361179-31-9 |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | 3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1H-indol-2-one |
| Standard InChI | InChI=1S/C15H17NO4/c1-14(2)8-7-11(17)12(20-14)15(19)9-5-3-4-6-10(9)16-13(15)18/h3-6,12,19H,7-8H2,1-2H3,(H,16,18) |
| Standard InChI Key | QXTJREVNZXWUPV-UHFFFAOYSA-N |
| SMILES | CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C |
| Canonical SMILES | CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3NC2=O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator